An In-depth Technical Guide to (4-Phenoxyphenyl)hydrazine: Chemical Properties and Structure
An In-depth Technical Guide to (4-Phenoxyphenyl)hydrazine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for (4-Phenoxyphenyl)hydrazine. The information is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a chemical intermediate or building block in synthetic chemistry.
Core Chemical and Physical Properties
(4-Phenoxyphenyl)hydrazine is an organic compound that features a hydrazine group attached to a phenoxyphenyl scaffold. Its chemical characteristics are pivotal for its application in synthesis. The quantitative properties are summarized in the tables below for clarity and ease of comparison.
Structural and Identification Data
| Property | Value |
| IUPAC Name | (4-phenoxyphenyl)hydrazine[1] |
| CAS Number | 17672-28-5[1][2][3] |
| Molecular Formula | C₁₂H₁₂N₂O[1][2][3] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NN[1][3] |
| InChI | InChI=1S/C12H12N2O/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9,14H,13H2[1][3] |
| InChIKey | LGRURSNANBXOMS-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 200.24 g/mol [1][2] | |
| Melting Point | 56-57 °C[2] | Solvent: Ligroine[2] |
| Boiling Point | 352.9 °C[2] | at 760 mmHg[2] |
| pKa | 5.32 ± 0.20 | Predicted[3] |
| LogP | 3.53780 | Predicted[2] |
| Solubility | Soluble in polar organic solvents | Insoluble in water.[4][5][6] |
| Vapor Pressure | 3.71E-05 mmHg | at 25°C[2] |
| Density | 1.201 g/cm³ | |
| Refractive Index | 1.655 |
Chemical Structure and Synthesis
The structure of (4-Phenoxyphenyl)hydrazine consists of a hydrazine (-NHNH₂) functional group attached to a phenyl ring, which is, in turn, linked via an ether bond to another phenyl group at the para position. This structure makes it a valuable intermediate, particularly in the synthesis of heterocyclic compounds like indoles via the Fischer indole synthesis. Hydrazine derivatives, in general, are important in pharmaceutical synthesis for creating a wide array of pharmacologically active molecules.[7]
General Synthesis Workflow
The synthesis of phenylhydrazine derivatives typically involves a two-step process starting from the corresponding aniline derivative. This workflow illustrates the general pathway for producing (4-Phenoxyphenyl)hydrazine from 4-phenoxyaniline.
Experimental Protocols
Synthesis of (4-Phenoxyphenyl)hydrazine via Diazotization and Reduction
This protocol is adapted from the general synthesis of phenylhydrazines and is applicable for producing (4-Phenoxyphenyl)hydrazine from 4-phenoxyaniline.
Materials:
-
4-Phenoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Tin(II) Chloride (SnCl₂)
-
Sodium Hydroxide (NaOH)
-
Benzene or other suitable organic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄) or solid NaOH
-
Ice
-
Mechanical stirrer, dropping funnel, round-bottom flask, distillation apparatus
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve 4-phenoxyaniline in a solution of concentrated HCl and water.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while stirring vigorously. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the complete formation of the 4-phenoxyphenyldiazonium salt solution.
-
-
Reduction:
-
Prepare a solution of the reducing agent (e.g., sodium sulfite or tin(II) chloride) in water.
-
Slowly add the cold diazonium salt solution to the reducing solution. This step can be exothermic and may require external cooling to maintain control.
-
After the addition is complete, the mixture is typically heated to facilitate the reduction and subsequent hydrolysis to form the hydrochloride salt of the hydrazine.[8]
-
-
Isolation and Purification of the Free Base:
-
Cool the reaction mixture to allow the (4-Phenoxyphenyl)hydrazine hydrochloride to precipitate.
-
Isolate the crude hydrochloride salt by filtration.
-
To obtain the free base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This will liberate the free (4-Phenoxyphenyl)hydrazine as an oil or solid.
-
Extract the free base into an organic solvent such as benzene or diethyl ether.[8]
-
Dry the organic extracts over an anhydrous drying agent (e.g., solid NaOH or anhydrous Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude (4-Phenoxyphenyl)hydrazine can be further purified by distillation or recrystallization from a suitable solvent like ligroine.[2][8]
-
Analytical Methods
The analysis of (4-Phenoxyphenyl)hydrazine and its impurities can be performed using standard chromatographic techniques.[9]
High-Performance Liquid Chromatography (HPLC):
-
Principle: A reversed-phase HPLC method is generally suitable for the analysis of phenylhydrazine derivatives.
-
Column: A C18 column (e.g., Waters X-Bridge C18) is a common choice.[10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.[10]
-
Detection: UV detection is suitable due to the aromatic nature of the compound. The specific wavelength for maximum absorbance should be determined experimentally.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase or a component of it, and filtered before injection. Derivatization may be necessary for improved detection or separation, especially at trace levels.[9]
Gas Chromatography (GC):
-
Principle: GC can be used for the analysis of volatile hydrazine derivatives.
-
Detector: A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) would provide good sensitivity. For unequivocal identification, Mass Spectrometry (MS) is the preferred detector.[9]
-
Column: A capillary column with a suitable stationary phase should be used.
-
Note: Hydrazines can be thermally labile, so care must be taken with the injector and oven temperatures. Derivatization is often required to improve volatility and thermal stability before GC analysis.[9]
Biological Activity and Applications in Drug Development
While specific signaling pathways for (4-Phenoxyphenyl)hydrazine are not well-documented, the broader class of hydrazine and hydrazone derivatives is of significant interest in medicinal chemistry. These compounds are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[11]
(4-Phenoxyphenyl)hydrazine primarily serves as a key intermediate in the synthesis of more complex molecules. Its structural motif is found in various pharmacologically active compounds, and it is a crucial building block for creating libraries of novel chemical entities for drug discovery programs, particularly in the areas of oncology and anti-inflammatory agent development.[7] The reactivity of the hydrazine group allows for its incorporation into heterocyclic ring systems, which are prevalent in many approved drugs.
General Mechanism of Hydrazine Toxicity
It is important to note that many hydrazine derivatives can be toxic. Their toxicity is often linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This biotransformation can generate reactive intermediates that covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and potential carcinogenicity.[11][12] Therefore, appropriate safety precautions must be taken when handling this and other hydrazine-containing compounds.
References
- 1. (4-Phenoxyphenyl)hydrazine | C12H12N2O | CID 2760972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS-based metabolomics reveals mechanism of action for hydrazine induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
